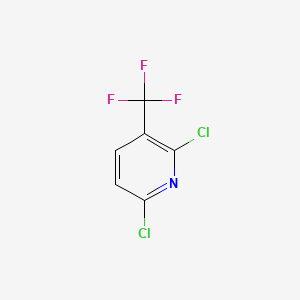

2,6-Dichloro-3-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWAAFFFSGQECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203852 | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-75-1 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055304751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS No. 55304-75-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dichloro-3-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemistry. This document covers its physicochemical properties, spectroscopic data, synthesis, key reactions, and its significant role as a precursor in the synthesis of targeted therapeutics.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 55304-75-1 | [1][2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| Boiling Point | 194-196 °C | [2][3] |

| Density | 2.008 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.4850 | [2][3] |

Table 2: Spectroscopic Data (Representative and Predicted)

| Spectrum Type | Data | Source/Analogue |

| ¹H NMR | Due to the absence of protons on the pyridine ring, a standard ¹H NMR spectrum would not show signals for the core structure. Signals would be present for any proton-containing impurities. | - |

| ¹³C NMR | Predicted peaks would appear in the aromatic region, with carbons attached to halogens and the trifluoromethyl group showing characteristic shifts and couplings. Data for the isomer 2-Chloro-6-(trifluoromethyl)pyridine shows signals in the aromatic region. | [4] |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. For the related compound 2-chloro-4-(trifluoromethyl) pyridine, the CF₃ signal appears around -63 ppm. | [5] |

| IR (Infrared) | Characteristic peaks are expected for C-Cl, C-F, and aromatic C=C and C=N stretching vibrations. For 2-chloro-4-(trifluoromethyl) pyridine, C-F stretching is observed in the 1100-1300 cm⁻¹ region. | [5][6] |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 215.95892. Fragmentation would likely involve the loss of chlorine and trifluoromethyl groups. | [7] |

Synthesis and Key Reactions

The synthesis of trifluoromethylpyridines, including this compound, typically involves multi-step processes. Common strategies include chlorine/fluorine exchange reactions on trichloromethylpyridine precursors and the construction of the pyridine ring from a trifluoromethyl-containing building block.[8]

Suzuki-Miyaura Cross-Coupling Reaction

A critical application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for creating carbon-carbon bonds, enabling the synthesis of more complex aryl-substituted pyridines.[9][10] The reaction demonstrates regioselectivity, with the initial coupling preferentially occurring at the more sterically hindered 2-position due to electronic effects.[9]

Below is a representative experimental workflow for this reaction.

Caption: Suzuki-Miyaura Reaction Workflow.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following is a representative protocol for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-chloro-3-(trifluoromethyl)pyridine.[9][11]

Application in Drug Development: Synthesis of Felezonexor

A significant application of this compound is its role as a starting material in the synthesis of felezonexor (also known as CBS9106 or SL-801). Felezonexor is an investigational, reversible, oral inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).

Felezonexor's Mechanism of Action: CRM1/XPO1 Inhibition

CRM1/XPO1 is a nuclear export protein that is overexpressed in many cancers. It facilitates the transport of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, thereby inactivating them.[9][12][13] Felezonexor inhibits this process, leading to the nuclear accumulation and reactivation of TSPs such as p53, p21, and FOXO.[9][12] This restored tumor suppressor function triggers cell cycle arrest and apoptosis in cancer cells.

Caption: Felezonexor's Mechanism of Action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 55304-75-1 [chemicalbook.com]

- 3. nashpharmatech.com [nashpharmatech.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Dichloro-3-(trichloromethyl)pyridine | C6H2Cl5N | CID 108701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2,6-Dichloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. All data is presented with references to established experimental protocols.

Compound Identification:

Core Physical Properties

The quantitative physical data for this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes.

| Property | Value | Notes / Conditions |

| Appearance | Colorless Liquid | [3] |

| Melting Point | 6 °C | [4] |

| Boiling Point | 194-196 °C | at standard atmospheric pressure (lit.)[1][3][5][6] |

| Density | 2.008 g/mL | at 25 °C (lit.)[1][3][5] |

| Refractive Index (n_D) | 1.4850 | at 20 °C (lit.)[1][3][5] |

| Flash Point | 103 °C (217.4 °F) | closed cup[1][7] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies representative of those used to obtain the cited data.

1. Melting Point Determination The melting point, the temperature at which a substance transitions from solid to liquid, is a key indicator of purity.[4]

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting range of 1-2 °C.[4]

-

Methodology (Capillary Method):

-

A small amount of the substance is introduced into a glass capillary tube, which is sealed at one end.[8]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.

-

The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

The melting range is reported as T1-T2.

-

2. Boiling Point Determination The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

-

Principle: The micro-boiling point method is suitable for small sample volumes. It involves heating the liquid in a small tube with an inverted capillary. A continuous stream of bubbles indicates the liquid is at a temperature above its boiling point. The boiling point is the temperature at which the liquid is drawn into the inverted capillary upon cooling.[9][10]

-

Methodology (Micro-Boiling Point / Thiele Tube Method):

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube oil bath.[10]

-

Heat is applied until a rapid and continuous stream of bubbles emerges from the inverted capillary.[9]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn up into the capillary tube.[9]

-

3. Density Measurement Density is the mass per unit volume of a substance.

-

Principle: The pycnometer method provides a highly accurate means of determining the density of a liquid. It involves weighing a precise, known volume of the liquid.[11]

-

Methodology (Pycnometer Method):

-

A clean, dry pycnometer (a small glass flask with a specific volume) is weighed accurately (m1).

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The temperature is allowed to equilibrate to the desired value (e.g., 25 °C).

-

Any excess liquid is carefully wiped from the exterior, and the filled pycnometer is weighed again (m2).

-

The mass of the liquid is calculated (m_liquid = m2 - m1).

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.

-

4. Refractive Index Measurement The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment.

-

Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid. This angle is directly related to the refractive index.[3] The measurement is typically performed using the sodium D-line (589.3 nm) at a controlled temperature.[12]

-

Methodology (ASTM D1218):

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

The instrument's temperature is stabilized at the desired temperature (e.g., 20 °C) using a circulating water bath.

-

A few drops of the sample liquid are placed on the lower prism.[7]

-

The prisms are closed and locked.

-

The user looks through the eyepiece and adjusts the controls until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol, a key experiment for characterizing liquid compounds like this compound.

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively detailed in readily available literature, information on structurally similar compounds provides valuable insight. For instance, the related isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine is reported to be soluble in common organic solvents such as methanol, acetone, and methylene chloride, while having low solubility in water (380 mg/L at 24 °C).[13][14][15] Given its chlorinated and fluorinated organic structure, this compound is expected to exhibit similar solubility characteristics, being miscible with many organic solvents but poorly soluble in aqueous solutions.

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. kaycantest.com [kaycantest.com]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound | 55304-75-1 [chemicalbook.com]

- 6. This compound CAS#: 55304-75-1 [m.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. matestlabs.com [matestlabs.com]

- 13. quora.com [quora.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

In-Depth Technical Guide: 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloro-3-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, experimental protocols for its purification, and its significant role in the synthesis of advanced pharmaceutical agents.

Core Compound Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. Its trifluoromethyl group and chlorine substituents impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

| Property | Value | Reference |

| Molecular Weight | 215.99 g/mol | |

| CAS Number | 55304-75-1 | |

| Boiling Point | 194-196 °C | |

| Density | 2.008 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4850 | |

| Appearance | Clear, colorless liquid |

Synthesis and Purification

A general approach for the synthesis of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, involves the liquid-phase chlorination of a chloromethylpyridine to form a trichloromethylpyridine intermediate, followed by vapor-phase fluorination.[1] Another method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures over a transition metal-based catalyst.[1]

Experimental Protocol: Purification by Column Chromatography

A reported method for the purification of this compound is through silica gel column chromatography.[2]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Hexane

-

Rotary evaporator

-

Glass column for chromatography

-

Collection flasks

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of dichloromethane:hexane (1:4 v/v).[2]

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Application in Drug Development: Synthesis of Felezonexor

A significant application of this compound is its use as a starting material in the synthesis of the novel Chromosome region maintenance 1 (CRM1) inhibitor, felezonexor.[3] CRM1 is a key protein involved in the nuclear export of various tumor suppressor proteins, and its inhibition is a promising strategy in cancer therapy.

The synthesis of felezonexor from this compound involves a multi-step reaction sequence. The initial step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, spectral data for isomeric compounds can provide useful reference points. For instance, the ¹H NMR and ¹³C NMR spectra of 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine have been documented.[4][5] Mass spectrometry data for related compounds often show a characteristic isotopic pattern due to the presence of chlorine atoms.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex pharmaceutical agents, most notably the CRM1 inhibitor felezonexor. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling a better understanding of its properties and applications in the development of novel therapeutics. Further research into detailed synthetic routes and comprehensive spectroscopic characterization will undoubtedly enhance its utility in the scientific community.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 55304-75-1 [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-dichloro-3-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The synthesis predominantly proceeds through a two-step process: the chlorination of a suitable pyridine precursor to form 2,6-dichloro-3-(trichloromethyl)pyridine, followed by a halogen exchange reaction to yield the final trifluoromethyl product. This document details the core methodologies, including experimental protocols derived from patent literature, and presents quantitative data where available. Diagrams illustrating the synthesis pathway and experimental workflows are provided to enhance understanding.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecules with potential biological activity. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on the most industrially relevant and scientifically documented pathway for its preparation.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Chlorination: Synthesis of the intermediate, 2,6-dichloro-3-(trichloromethyl)pyridine.

-

Fluorination: Halogen exchange of the trichloromethyl group to a trifluoromethyl group.

This pathway is advantageous as it utilizes common industrial reagents and established chemical transformations.

Figure 1: Overview of the primary synthesis pathway for this compound, starting from 3-picoline.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound. These protocols are based on established principles and information disclosed in patent literature.

Synthesis of 2,6-Dichloro-3-(trichloromethyl)pyridine (Intermediate 2)

Step 1: Synthesis of 3-(Trichloromethyl)pyridine (Intermediate 1)

This step involves the free-radical chlorination of the methyl group of 3-picoline.

-

Reaction: 3-Picoline + 3 Cl₂ → 3-(Trichloromethyl)pyridine + 3 HCl

-

Reagents and Conditions:

-

Starting Material: 3-Picoline

-

Chlorinating Agent: Chlorine gas (Cl₂)

-

Initiator: UV light or a radical initiator (e.g., AIBN)

-

Solvent: Typically, the reaction is run neat or in a chlorinated solvent like carbon tetrachloride.

-

Temperature: Elevated temperatures are generally required to facilitate the reaction.

-

Step 2: Ring Chlorination to 2,6-Dichloro-3-(trichloromethyl)pyridine (Intermediate 2)

The subsequent step is the chlorination of the pyridine ring at the 2 and 6 positions.

-

Reaction: 3-(Trichloromethyl)pyridine + 2 Cl₂ → 2,6-Dichloro-3-(trichloromethyl)pyridine + 2 HCl

-

Reagents and Conditions:

-

Starting Material: 3-(Trichloromethyl)pyridine

-

Chlorinating Agent: Chlorine gas (Cl₂)

-

Catalyst: A Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often employed to facilitate electrophilic aromatic substitution on the electron-deficient pyridine ring.

-

Temperature: High temperatures are typically necessary for this reaction.

-

Synthesis of this compound (Final Product)

The final step is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange (Halex) reaction. This is a key transformation in the synthesis of many trifluoromethyl-containing aromatic compounds.

Figure 2: General experimental workflow for the fluorination of 2,6-dichloro-3-(trichloromethyl)pyridine.

Experimental Protocol:

A general procedure for the fluorination of (trichloromethyl)pyridines is described in European Patent EP 0110690 A1.[1] While a specific example for 2,6-dichloro-3-(trichloromethyl)pyridine is not provided, the patent outlines the general conditions applicable to this substrate.

-

Reaction: 2,6-Dichloro-3-(trichloromethyl)pyridine + 3 HF → this compound + 3 HCl

-

Reagents and Conditions:

-

Starting Material: 2,6-Dichloro-3-(trichloromethyl)pyridine

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common and cost-effective reagent.

-

Catalyst: A metal halide catalyst, such as antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃), is typically used to facilitate the halogen exchange.

-

Temperature: The reaction is generally carried out at elevated temperatures, often in the range of 100-200 °C.

-

Pressure: Due to the use of anhydrous HF and the generation of HCl gas, the reaction is performed in a pressure-resistant reactor (autoclave).

-

-

Post-Reaction Work-up:

-

Careful venting of excess HF and HCl gas.

-

Quenching of the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize acidic components.

-

Extraction of the product with an organic solvent.

-

Purification of the crude product, typically by distillation or recrystallization.

-

Quantitative Data

Precise, publicly available quantitative data for the synthesis of this compound is limited. The yields for multi-step industrial syntheses are often proprietary. However, based on analogous transformations, the following table provides estimated or typical yields for each step.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Side-chain Chlorination | 3-Picoline | 3-(Trichloromethyl)pyridine | 80-90 |

| 2. Ring Chlorination | 3-(Trichloromethyl)pyridine | 2,6-Dichloro-3-(trichloromethyl)pyridine | 60-75 |

| 3. Fluorination (Halex Reaction) | 2,6-Dichloro-3-(trichloromethyl)pyridine | This compound | 70-85 |

Table 1: Estimated yields for the synthesis of this compound.

Alternative Synthesis Considerations

While the pathway described is the most prominent, other synthetic strategies for related trifluoromethylpyridines have been reported and could potentially be adapted. These include:

-

Simultaneous Vapor-Phase Chlorination/Fluorination: This method, often applied to picolines, can produce a mixture of chlorinated and fluorinated pyridines.[2][3] Controlling the reaction conditions to selectively obtain the desired this compound could be challenging but may be feasible.

-

Building Block Approach: Construction of the pyridine ring from a precursor already containing the trifluoromethyl group is another common strategy in pyridine synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict safety protocols.

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Contact with skin or inhalation can cause severe burns and systemic toxicity. Specialized training and equipment are essential for handling HF.

-

High-Pressure Reactions: The fluorination step is conducted under pressure, necessitating the use of a properly rated and maintained autoclave.

All experimental work should be conducted by trained personnel in a suitable laboratory environment with access to emergency equipment.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established industrial chemical transformations. The key steps involve the chlorination of a 3-picoline derivative to form the 2,6-dichloro-3-(trichloromethyl)pyridine intermediate, followed by a robust halogen exchange reaction to introduce the trifluoromethyl group. While detailed, publicly available experimental protocols with precise quantitative data are scarce, the information provided in this guide, based on patent literature and general chemical principles, offers a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. Further process optimization would likely focus on improving yields, minimizing by-product formation, and ensuring the scalability and safety of the synthesis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,6-dichloro-3-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a halogenated pyridine derivative. The pyridine ring is substituted with two chlorine atoms at positions 2 and 6, and a trifluoromethyl group at position 3. The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms significantly influences the chemical reactivity and biological activity of the molecule.[1]

The chemical structure can be represented by the following identifiers:

-

SMILES : FC(F)(F)c1ccc(Cl)nc1Cl[2]

-

InChI : 1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H[2]

-

InChI Key : UPWAAFFFSGQECJ-UHFFFAOYSA-N[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 215.99 g/mol | [2][3] |

| CAS Number | 55304-75-1 | [2][3][5][6] |

| EC Number | 259-585-8 | [2][3] |

| Appearance | Clear colorless liquid | [4][7] |

| Boiling Point | 194-196 °C | [2][4][5] |

| Density | 2.008 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.4850 | [2][4][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [2][4] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [4] |

Synthesis and Experimental Protocols

While various synthetic routes for trifluoromethylpyridines exist, a common laboratory-scale synthesis of this compound involves the cross-coupling of a suitable iodinated pyridine with a trifluoromethyl source.[8]

Synthesis from 2,6-dichloro-3-iodopyridine

A general procedure for the synthesis of this compound involves the reaction of 2,6-dichloro-3-iodopyridine with (trifluoromethyl)trimethylsilane in the presence of potassium fluoride and copper(I) iodide.[4]

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, potassium fluoride (2.24 g, 38.5 mmol) and copper(I) iodide (7.33 g, 38.5 mmol) are combined.[4]

-

Reaction Execution: To this mixture, 2,6-dichloro-3-iodopyridine and (trifluoromethyl)trimethylsilane are added. The reaction is typically carried out in an appropriate solvent, such as N,N-dimethylformamide (DMF), and heated to facilitate the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into 12% ammonia. The product is extracted with ether multiple times. The combined organic layers are washed sequentially with 12% ammonia, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

-

Final Product Isolation: The crude product is purified by silica gel column chromatography using a mixture of dichloromethane and hexane (e.g., 1:4 ratio) as the eluent to yield this compound.[5]

The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Trifluoromethylpyridine derivatives are crucial building blocks in the synthesis of various agrochemicals and pharmaceuticals.[8][9][10] The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.[1]

This compound, in particular, serves as a key starting material for the synthesis of felezonexor (CBS9106). Felezonexor is a novel, reversible inhibitor of Chromosome Region Maintenance 1 (CRM1), a protein involved in the nuclear export of various cargo proteins.[10] Its development as a clinical candidate highlights the importance of this compound in medicinal chemistry.[10]

The synthesis of felezonexor from this compound involves a series of chemical transformations to build the final complex molecule. The initial step typically involves the nucleophilic substitution of one of the chlorine atoms on the pyridine ring.

The diagram below outlines the role of this compound as a starting material in the synthesis of the CRM1 inhibitor, felezonexor.

Caption: Role of this compound in drug synthesis.

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this chemical.[2] It is designated with the GHS06 hazard pictogram and the signal word "Danger".[3]

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its unique chemical properties, conferred by the trifluoromethyl and chloro substituents, make it an important intermediate in the preparation of biologically active compounds, particularly in the pharmaceutical industry. The successful synthesis of clinical candidates like felezonexor underscores its significance in modern drug discovery and development. Proper handling and safety precautions are essential when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-ジクロロ-3-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound CAS#: 55304-75-1 [m.chemicalbook.com]

- 5. This compound | 55304-75-1 [chemicalbook.com]

- 6. 2,6-Dichloro-3-trifluoromethylpyridine - [nashpharmatech.com]

- 7. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

An In-depth Technical Guide to the Safety Profile of 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and comprehensive safety information.

Executive Summary

2,6-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative utilized as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] Its chemical structure, featuring a trifluoromethyl group, often enhances metabolic stability and binding affinity to biological targets, making it a valuable building block in drug discovery and development.[4] However, the presence of chloro- and trifluoromethyl- substituents on the pyridine ring also necessitates a thorough understanding of its toxicological profile to ensure safe handling and use. This guide provides a comprehensive overview of the known safety data for this compound, including its physicochemical properties, hazard classifications, and detailed experimental protocols for assessing its toxicity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 55304-75-1 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 194-196 °C |

| Density | 2.008 g/mL at 25 °C |

| Refractive Index | n20/D 1.4850 |

| Flash Point | 103 °C (closed cup) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is not extensively available in the public domain, the following are detailed, standardized OECD (Organisation for Economic Co-operation and Development) protocols that are employed to assess the toxicity of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.

-

Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

A single animal is dosed at the starting dose.

-

If the animal survives, the next higher dose level is administered to another animal.

-

If the animal dies, the next lower dose level is administered to another animal.

-

This sequential dosing continues until a stopping criterion is met, which is typically when one of three outcomes is observed:

-

Three consecutive animals survive at the highest dose.

-

Five reversals in outcome occur in any six consecutive animals.

-

At least four animals have followed the first reversal and specific statistical criteria are met.

-

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²). The application site is then covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Procedure:

-

Initially, a single animal is tested.

-

The patch is removed after the exposure period, and the skin is gently cleansed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

If a corrosive effect is observed, the test is terminated.

-

If no corrosive effect is seen, up to two additional animals are tested.

-

-

Scoring: Skin reactions are graded according to a numerical scoring system. The reversibility of the skin reactions is observed for up to 14 days.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[5]

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Procedure:

-

The test is initially performed on a single animal.

-

The eye is examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

If severe or corrosive effects are observed, the test is terminated.

-

If no severe effects are seen, the test may be confirmed in up to two additional animals.

-

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of the effects is also assessed.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[4]

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations.

-

The bacteria are then plated on a minimal agar medium that lacks the specific amino acid required for their growth.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Potential Toxicological Pathways

The precise molecular mechanisms of toxicity for this compound have not been fully elucidated. However, based on its structure as a halogenated pyridine, a plausible toxicological pathway can be proposed. Halogenated aromatic compounds can undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage.

The presence of the trifluoromethyl group is known to increase metabolic stability, which can prolong the half-life of a drug.[4] However, the chloro-substituents may be susceptible to metabolic processes.

A hypothetical pathway could involve the following steps:

-

Metabolic Activation: Cytochrome P450 enzymes in the liver may metabolize the compound, potentially leading to the formation of reactive epoxide intermediates or other reactive species.

-

Cellular Damage: These reactive intermediates can bind to cellular macromolecules such as DNA, proteins, and lipids, leading to oxidative stress, enzyme inhibition, and disruption of cellular functions.

-

Genotoxicity: DNA adduct formation can lead to mutations and chromosomal aberrations, which may contribute to long-term toxic effects.

-

Organ Toxicity: The liver is a primary target for the toxicity of many chlorinated compounds due to its high metabolic activity.[6][7]

Conclusion

This compound is a valuable chemical intermediate with a defined hazard profile that requires careful handling. The information presented in this guide, including its physicochemical properties and the standardized protocols for toxicological assessment, provides a framework for its safe use in research and development. While specific experimental data on this compound is limited in publicly accessible literature, the provided OECD guidelines represent the current standards for evaluating its potential toxicity. Researchers and drug development professionals should always adhere to the safety precautions outlined in the manufacturer's SDS and implement appropriate engineering controls and personal protective equipment to minimize exposure risks. Further research into the specific metabolic pathways and mechanisms of toxicity of this compound would provide a more complete understanding of its safety profile.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2,6-dichloro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility.

Core Compound Information

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. It is a colorless to light yellow liquid at room temperature.

| Property | Value | Source |

| CAS Number | 55304-75-1 | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| Boiling Point | 194-196 °C | [2] |

| Density | 2.008 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4850 | [2] |

Solubility Profile

For a structurally related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, it is reported to be "soluble in general organic solvents like MDC [methylene chloride], MeOH [methanol], Acetone etc." and "slightly soluble in water". A similar solubility profile can be anticipated for this compound.

Table 1: Qualitative Solubility of this compound (Inferred)

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | The polarity of these solvents can interact with the polar aspects of the pyridine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | Capable of hydrogen bonding with the pyridine nitrogen, enhancing solubility. |

| Nonpolar Aprotic | Toluene, Hexane, Heptane | Likely Sparingly Soluble to Insoluble | Limited interactions with the nonpolar solvent molecules. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle; structural similarities enhance solubility. |

| Aqueous | Water | Likely Slightly Soluble to Insoluble | The hydrophobic trifluoromethyl group and chlorine atoms likely limit aqueous solubility. |

Disclaimer: The information in Table 1 is inferred based on chemical principles and data from a structural isomer. Experimental verification is required for accurate solubility determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methods are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is a conventional and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent and compound) can be used to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.

Methodology:

-

Instrument Setup:

-

Column: A suitable reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The composition is optimized to achieve good separation and retention of the analyte.

-

Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance.

-

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve of peak area versus concentration is constructed.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the mobile phase to fall within the linear range of the calibration curve. The diluted sample is then injected into the HPLC, and the peak area is recorded.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the solubility of the compound in the original solvent.

UV-Vis Spectroscopy Method

This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is scanned across a range of UV-Vis wavelengths to identify the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is plotted, which should be linear according to the Beer-Lambert law.

-

Sample Analysis: The saturated solution from the shake-flask method is diluted to ensure the absorbance reading is within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for understanding its likely solubility characteristics and offers detailed, standardized protocols for its experimental determination. For researchers and professionals in drug development and agrochemical synthesis, accurate solubility data is critical for formulation, bioavailability, and process optimization. The methodologies outlined herein provide a robust starting point for generating this essential data.

References

Commercial Availability and Technical Profile of 2,6-Dichloro-3-(trifluoromethyl)pyridine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of 2,6-Dichloro-3-(trifluoromethyl)pyridine, a crucial building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document consolidates essential data to facilitate its procurement and application in a laboratory setting.

Commercial Availability

This compound is readily available from several fine chemical suppliers. Researchers can procure this compound in various quantities, typically with a purity of 98% or higher. The primary CAS number for this compound is 55304-75-1 .

A summary of representative commercial suppliers is provided below. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Catalog Number (Example) | Additional Notes |

| Thermo Scientific Chemicals | 98% | L20003 | Formerly part of the Alfa Aesar portfolio.[1] |

| DC Fine Chemicals | - | 104690 | Provides Safety Data Sheet (SDS) and Technical Data Sheet (TDS).[2] |

| Sigma-Aldrich (Merck) | 98% | - | Product is listed as discontinued, but historical data is available.[1] |

| ChemicalBook | 99% | - | A platform listing multiple suppliers.[3] |

Physicochemical and Safety Data

A compilation of the key physical, chemical, and safety data for this compound is presented in the table below. This information is critical for proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 55304-75-1 | [2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2] |

| Molecular Weight | 215.99 g/mol | [1][2] |

| InChI Key | UPWAAFFFSGQECJ-UHFFFAOYSA-N | [1] |

| Physical Properties | ||

| Appearance | Liquid | [4] |

| Melting Point | 6 °C | [4] |

| Boiling Point | 194-196 °C | [1][3][5] |

| Density | 2.008 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.4850 | [1][3][5] |

| Safety Information | ||

| Signal Word | Danger | [1][2] |

| Hazard Statements | H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| GHS Pictograms | GHS06 (Toxic) | [2] |

| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) | [1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted picoline. The general strategy involves the chlorination of the methyl group, followed by fluorination to form the trifluoromethyl group, and subsequent chlorination of the pyridine ring. A plausible synthetic route is outlined below.

Experimental Protocols and Applications

This compound is a versatile intermediate, particularly in cross-coupling reactions and the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for regioselective Suzuki-Miyaura reactions, enabling the synthesis of 2-aryl-6-chloro-3-(trifluoromethyl)pyridines and 2,6-diaryl-3-(trifluoromethyl)pyridines. The reaction demonstrates high selectivity, with the initial coupling occurring at the sterically more hindered 2-position due to electronic effects.[6]

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Application in Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of novel therapeutic agents. For instance, it is employed in the preparation of felezonexor (CBS9106), a reversible inhibitor of Chromosome Region Maintenance 1 (CRM1) that has been investigated as a clinical candidate for cancer treatment. This highlights the importance of this chemical in accessing complex molecular architectures with significant biological activity.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to support the efficient and safe use of this versatile compound in a variety of research and development applications.

References

An In-depth Technical Guide on the Core Reactivity of 2,6-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of 2,6-dichloro-3-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a strong electron-withdrawing trifluoromethyl group on the pyridine ring dictates its reactivity, primarily characterized by regioselective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document details the experimental protocols, quantitative data, and mechanistic insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, to facilitate the strategic design and synthesis of novel derivatives.

Introduction

This compound is a versatile heterocyclic compound whose unique electronic and steric properties make it an attractive starting material in medicinal chemistry and materials science. The two chlorine atoms at the C2 and C6 positions serve as reactive handles for various transformations, while the trifluoromethyl group at the C3 position significantly influences the regioselectivity of these reactions. This guide explores the fundamental reactivity of this compound, providing detailed methodologies and quantitative data for key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a facile route to a diverse range of substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, the reaction with arylboronic acids proceeds with high regioselectivity.

Regioselectivity: The reaction with one equivalent of an arylboronic acid selectively occurs at the C2 position, which is sterically more hindered. This preference is attributed to electronic effects, where the electron-withdrawing trifluoromethyl group makes the adjacent C2 position more susceptible to oxidative addition to the palladium catalyst.[1][2]

Caption: Regioselective Suzuki-Miyaura coupling at the C2 position.

Experimental Protocols & Data:

A general procedure for the monosubstitution involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. A subsequent coupling can be performed to achieve disubstitution.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 2-Phenyl-6-chloro-3-(trifluoromethyl)pyridine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloro-3-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-chloro-3-(trifluoromethyl)pyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 78 |

Detailed Experimental Protocol for the Synthesis of 2-Phenyl-6-chloro-3-(trifluoromethyl)pyridine:

To a solution of this compound (1.0 mmol) in toluene (10 mL) and water (2 mL) were added phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

One-Pot Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines:

A one-pot procedure can be employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines with two different aryl substituents.[1][2]

References

An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)pyridine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a trifluoromethyl group on the pyridine ring, make it a versatile building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a focus on its role as a chemical intermediate in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The key properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 55304-75-1 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 194-196 °C (lit.) | [1] |

| Density | 2.008 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4850 (lit.) | [1] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) of 2,3-dichloro-5-(trifluoromethyl)pyridine: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

¹³C NMR (Nuclear Magnetic Resonance) of 2,3-dichloro-5-(trifluoromethyl)pyridine: The carbon NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

IR (Infrared) Spectroscopy: The IR spectrum of halogenated pyridines typically displays characteristic absorption bands for C-Cl stretching, C-F stretching (from the CF₃ group), and aromatic C=C and C=N stretching vibrations.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a molecule containing two chlorine atoms.

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be achieved through several routes, with the most common being the chlorine/fluorine exchange from a trichloromethylpyridine precursor. While a specific detailed protocol for this compound is not widely published, a general and plausible synthetic approach is outlined below, based on established methods for analogous compounds.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

Step 1: Synthesis of 2,6-Dichloro-3-(trichloromethyl)pyridine (Intermediate)

A mixture of 2,6-dichloropyridine and a suitable trichloromethylating agent (e.g., carbon tetrachloride in the presence of a radical initiator) would be heated under reflux. The reaction progress would be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, and the excess reagents removed under reduced pressure. The crude product would then be purified by distillation or column chromatography.

Step 2: Fluorination to this compound (Final Product)

The intermediate, 2,6-dichloro-3-(trichloromethyl)pyridine, would be treated with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often in the presence of a catalyst. This halogen exchange reaction is typically carried out in an autoclave at elevated temperatures and pressures. After the reaction, the mixture would be carefully neutralized and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The final product would be purified by fractional distillation under reduced pressure.

Key Reactions and Applications in Drug Development

This compound is a valuable intermediate due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization. One of the most important reactions it undergoes is the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the case of this compound, this reaction can be performed regioselectively. Studies have shown that the reaction with one equivalent of an arylboronic acid occurs preferentially at the sterically more hindered 2-position, which is electronically favored.[5]

Caption: Regioselective Suzuki-Miyaura coupling of the title compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Heat the reaction mixture to reflux (e.g., 100 °C) and stir for the required time (typically monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Felezonexor

A significant application of this compound is in the synthesis of the investigational anti-cancer drug, felezonexor (SL-801). Felezonexor is a selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1).[6][7]

Felezonexor and the XPO1 Signaling Pathway

XPO1 is a nuclear transport protein that is overexpressed in many types of cancer cells. It mediates the export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, thereby inactivating them. Felezonexor binds to XPO1 and blocks this export process. This leads to the accumulation of TSPs (such as p53, p21, and FOXO) in the nucleus, where they can exert their anti-cancer effects, including cell cycle arrest and apoptosis.[6]

Caption: Mechanism of action of Felezonexor via XPO1 inhibition.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Solubility

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its well-defined reactivity, particularly in regioselective Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. The use of this building block in the synthesis of the XPO1 inhibitor felezonexor highlights its importance in the development of novel cancer therapies. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

- 1. 2,6-ジクロロ-3-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. L20003.03 [thermofisher.cn]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-Dichloro-3-trifluoromethylpyridine - [nashpharmatech.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into the pyridine ring has marked a pivotal moment in the development of modern agrochemicals and pharmaceuticals. This strategic chemical modification bestows unique physicochemical properties upon the parent molecule, enhancing its biological activity and metabolic stability. This in-depth guide explores the historical milestones, key synthetic innovations, and the ever-expanding applications of trifluoromethylpyridines, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From a Chemical Curiosity to a Core Moiety

The journey of trifluoromethylpyridines began with early explorations into organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts.[1] However, it wasn't until nearly half a century later, in 1947, that the trifluoromethyl group was first successfully introduced into a pyridine ring.[1] This was accomplished through a process involving the chlorination and subsequent fluorination of picoline, laying the fundamental groundwork for future advancements.[1]

The true potential of trifluoromethylpyridines in practical applications began to be realized in the latter half of the 20th century. A significant turning point was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK).[2][3] This herbicide was the first agrochemical containing a trifluoromethylpyridine substructure to enter the market.[1][2][4][5] The success of Fluazifop-butyl spurred a surge in research and development activities focused on this promising chemical class. Since then, over 20 new agrochemicals containing the trifluoromethylpyridine moiety have acquired ISO common names, and numerous pharmaceutical candidates are in various stages of clinical trials.[1][4][5]

dot digraph "Historical_Milestones_of_Trifluoromethylpyridines" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];